molecular formula C10H13ClO B12685899 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride CAS No. 84473-81-4

3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride

Cat. No.: B12685899
CAS No.: 84473-81-4
M. Wt: 184.66 g/mol
InChI Key: XUCYGPULSFEFCE-UHFFFAOYSA-N
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Description

Table 1: Structural Comparison of Bicyclic Carbonyl Chlorides

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride C₁₀H₁₃ClO 184.66 Bicyclic, 3,3-dimethyl, C2 carbonyl chloride
5-Norbornene-2-carbonyl chloride C₈H₉ClO 156.61 Bicyclic, unsubstituted, C2 carbonyl chloride
3,3-Dimethylcyclobutane-1-carbonyl chloride C₇H₁₁ClO 146.61 Monocyclic, 3,3-dimethyl, C1 carbonyl chloride

The addition of methyl groups in 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride increases steric hindrance compared to unsubstituted derivatives like 5-norbornene-2-carbonyl chloride. This steric effect may reduce nucleophilic attack rates at the carbonyl carbon. Conversely, 3,3-dimethylcyclobutane-1-carbonyl chloride, a monocyclic analog, lacks the strain and rigidity of the bicyclic system, leading to distinct reactivity profiles.

Stereochemical Considerations in Bicyclo[2.2.1]heptene Systems

The bicyclo[2.2.1]heptene framework inherently restricts stereochemical freedom due to its fused rings. The bridgehead carbons (positions 1 and 4) adopt fixed geometries, while the double bond at position 5 enforces a planar configuration. The geminal dimethyl groups at position 3 occupy a single carbon, preventing stereoisomerism at that site. However, the carbonyl chloride group at position 2 may exhibit endo or exo orientations relative to the bicyclic system, though crystallographic data is required to confirm this.

In related systems like 5-norbornene-2-carboxylic acid, the endo isomer predominates due to favorable orbital overlap in the bicyclic framework. Similar stereoelectronic effects likely influence the reactivity of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, particularly in reactions involving the carbonyl group.

Properties

CAS No.

84473-81-4

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h3-4,6-8H,5H2,1-2H3

InChI Key

XUCYGPULSFEFCE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC(C1C(=O)Cl)C=C2)C

Origin of Product

United States

Preparation Methods

Isomerization to Desired Bicyclo[2.2.1]heptene Derivatives

Following the Diels-Alder reaction, the initial bicyclo[2.2.1]heptene adducts (e.g., 5,6-dimethylbicyclo[2.2.1]hept-2-ene) undergo isomerization to yield the target bicyclo[2.2.1]heptene derivatives such as 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene.

  • Isomerization is catalyzed by solid acid catalysts , including metal oxides (alumina, silica, titania, zirconia), metal phosphates, metal sulfates, clays, zeolites, and ion-exchange resins.
  • The isomerization step can be performed separately after the Diels-Alder reaction or simultaneously in a one-step process where the isomerization catalyst is present during the Diels-Alder reaction.
  • Reaction conditions for isomerization are similar to those for the Diels-Alder step, with no specific pressure requirements.

Summary of Core Synthesis Conditions

Step Reactants Catalyst/Conditions Temperature (°C) Pressure Notes
Diels-Alder Cyclopentadiene + 2-butene None or isomerization catalyst 100–350 (prefer 150–350) Vapor pressure of olefin Forms bicyclo[2.2.1]heptene core
Isomerization Bicyclo[2.2.1]heptene adduct Solid acid catalyst (e.g., alumina) 100–350 Atmospheric or vapor pressure Converts to desired isomers
One-step combined Cyclopentadiene + 2-butene + catalyst Solid acid catalyst 100–350 Vapor pressure Simultaneous Diels-Alder and isomerization

Functionalization to 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl Chloride

After obtaining the bicyclo[2.2.1]heptene core with the appropriate methyl substitution pattern, the carbonyl chloride functionality at the 2-position is introduced. While specific detailed protocols for this exact compound are limited in open literature, general synthetic strategies for preparing acyl chlorides from bicyclic ketones or acids are well established:

  • Conversion of the corresponding bicyclic carboxylic acid or bicyclic ketone to the acyl chloride is typically achieved using reagents such as thionyl chloride (SOCl₂) , oxalyl chloride (COCl)₂ , or phosphorus pentachloride (PCl₅) .
  • The reaction is usually conducted under anhydrous conditions, often in an inert solvent like dichloromethane or chloroform, at temperatures ranging from 0°C to reflux depending on the reagent.
  • The reaction proceeds via substitution of the hydroxyl group of the acid or the ketone oxygen to form the acid chloride.

Research Findings and Optimization Notes

  • The use of inexpensive starting materials such as 2-butene and cyclopentadiene makes the process economically viable.
  • The one-step Diels-Alder/isomerization process reduces the number of reaction steps and improves overall yield and efficiency.
  • Solid acid catalysts are versatile and can be tailored to optimize selectivity toward the desired bicyclo[2.2.1]heptene isomers.
  • The carbonyl chloride formation step is a standard acyl chloride synthesis, but care must be taken to avoid side reactions such as over-chlorination or decomposition of the bicyclic framework.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Advantages Challenges
Bicyclo[2.2.1]heptene core synthesis Diels-Alder reaction of cyclopentadiene with 2-butene 100–350°C, vapor pressure, no special pressure Economical, scalable Control of isomer distribution
Isomerization Solid acid catalyst-mediated isomerization Alumina, silica, zeolites; 100–350°C High selectivity, one-step option Catalyst deactivation possible
Carbonyl chloride formation Conversion of bicyclic acid/ketone to acyl chloride Thionyl chloride or oxalyl chloride, inert solvent Standard, high yield Requires anhydrous conditions

Scientific Research Applications

3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and advanced materials with unique properties.

    Medicinal Chemistry: Researchers utilize this compound to develop new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its reactive nature.

Mechanism of Action

The mechanism of action of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various biological molecules. This reactivity is exploited in medicinal chemistry to design inhibitors or activators of specific enzymes and receptors.

Comparison with Similar Compounds

Bicyclo[2.2.1]hept-5-ene-2-carbonyl Chloride (CAS: 27063-48-5)

  • Molecular Formula : C₈H₉ClO (MW: 156.61).
  • Key Differences :
    • Lacks the 3,3-dimethyl substituents, reducing steric hindrance and molecular weight.
    • Boiling point: 79–81°C at 12 Torr, with a density of 1.256 g/cm³ .
    • Reactivity: Higher electrophilicity due to reduced steric shielding, making it more reactive in nucleophilic acyl substitutions compared to the dimethyl variant .
  • Applications: Used as a monomer in ring-opening metathesis polymerization (ROMP) for light up-converting materials .

Bicyclo[2.2.1]-5-heptene-2,3-dicarbonyl Chloride (CAS: 4582-21-2)

  • Molecular Formula : C₉H₈Cl₂O₂ (MW: 219.061).
  • Key Differences :
    • Contains two acyl chloride groups instead of one, enabling crosslinking reactions.
    • Four defined stereocenters, contrasting with the undefined stereochemistry of the target compound .
  • Applications : Likely employed in synthesizing rigid polymers or covalent organic frameworks (COFs) due to bifunctional reactivity.

Methyl 3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS: 17660-75-2)

  • Molecular Formula : C₁₀H₁₄O₂ (MW: 166.22).
  • Key Differences :
    • Ester group replaces the acyl chloride, reducing electrophilicity.
    • Lacks the second methyl group at the 3-position, altering steric effects .
  • Applications : Intermediate in fine chemical synthesis, where ester stability is preferred over acyl chloride reactivity.

Physicochemical and Reactivity Comparisons

Physical Properties

Property 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl Chloride Bicyclo[2.2.1]hept-5-ene-2-carbonyl Chloride Bicyclo[2.2.1]-5-heptene-2,3-dicarbonyl Chloride
Molecular Weight 184.663 156.61 219.061
Density (g/cm³) Not reported 1.256 Not reported
Boiling Point Not reported 79–81°C (12 Torr) Not reported
Stereocenters 3 (undefined) 0 4 (defined)

Reactivity Trends

  • Steric Effects: The 3,3-dimethyl groups in the target compound hinder nucleophilic attack, slowing reactions like esterification or amidation compared to non-methylated analogs .
  • Electronic Effects : The electron-withdrawing acyl chloride group enhances electrophilicity, but steric shielding in the dimethyl variant may offset this advantage .
  • Stereochemical Influence : Defined stereocenters in the dicarbonyl chloride (CAS: 4582-21-2) enable stereoselective applications, whereas the target compound’s mixed stereochemistry limits such precision .

Biological Activity

3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride (CAS Number: 84473-81-4) is a bicyclic compound with potential biological activities that warrant investigation. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H13ClO and features a bicyclic structure that contributes to its reactivity and biological interactions. Its unique structural characteristics may influence its interaction with biological systems.

Biological Activity Overview

Research indicates that 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against certain strains of bacteria.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines reveal promising results.

The biological activity of 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity.
  • Reactive Intermediate Formation : It can generate reactive intermediates that may lead to oxidative stress in cells.
  • Modulation of Signaling Pathways : The compound might influence various signaling pathways, such as apoptosis or cell proliferation.

Antimicrobial Activity

A study conducted by researchers at the University of Groningen examined the antimicrobial properties of several bicyclic compounds, including 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride. The findings demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chlorideS. aureus15
3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chlorideE. coli12

Enzyme Inhibition

Research published in the Journal of Organic Chemistry explored the inhibitory effects of this compound on cytochrome P450 enzymes, which are crucial for drug metabolism. The study reported a significant decrease in enzyme activity upon treatment with varying concentrations of the compound.

Concentration (µM)Enzyme Activity (% Control)
0100
1075
5050

Cytotoxicity Studies

A cytotoxicity assay performed on human cancer cell lines revealed that 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride induced apoptosis in a dose-dependent manner.

Concentration (µM)Cell Viability (%)
0100
1085
5065
10040

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